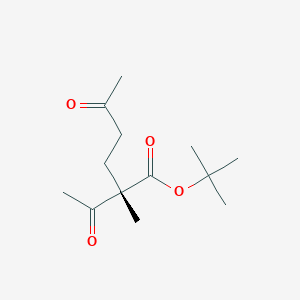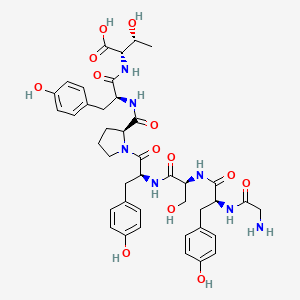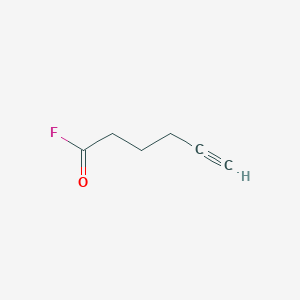![molecular formula C10H8ClF3O2 B14193185 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one CAS No. 851547-51-8](/img/structure/B14193185.png)
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
1-Chloro-3-[4-(methoxy)phenyl]propan-2-one:
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its potential for various applications.
Eigenschaften
CAS-Nummer |
851547-51-8 |
|---|---|
Molekularformel |
C10H8ClF3O2 |
Molekulargewicht |
252.62 g/mol |
IUPAC-Name |
1-chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c11-6-8(15)5-7-1-3-9(4-2-7)16-10(12,13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
ZZVYXFRISHJXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)CCl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)


![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)

![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)



![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

